molecular formula C9H12O2 B2881160 7-Oxaspiro[4.5]dec-3-en-2-one CAS No. 2378503-47-8

7-Oxaspiro[4.5]dec-3-en-2-one

Cat. No. B2881160
CAS RN: 2378503-47-8
M. Wt: 152.193
InChI Key: LECCSXLENZPCCQ-UHFFFAOYSA-N
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Description

“7-Oxaspiro[4.5]dec-3-en-2-one” is a chemical compound . It is related to spirodiclofen, a foliar applied acaricide active against a range of sucking insects on fruit and nuts .


Synthesis Analysis

A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .


Molecular Structure Analysis

The molecular structure of “7-Oxaspiro[4.5]dec-3-en-2-one” is represented by the InChI code: 1S/C9H14O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h1-7H2 . The molecular weight of this compound is 154.21 .


Chemical Reactions Analysis

The synthesis of “7-Oxaspiro[4.5]dec-3-en-2-one” involves a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Physical And Chemical Properties Analysis

“7-Oxaspiro[4.5]dec-3-en-2-one” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Yang et al. (2019) presented the design, synthesis, and evaluation of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, starting from 4-aminophenol and α-glycolic acid or lactic acid. These compounds exhibited moderate to potent antitumor activities against various cancer cell lines, including lung, breast, and cervical cancers. The promising anticancer potential of these derivatives highlights their significance in drug discovery and development (Yang et al., 2019).

Antiviral Activity Against Coronaviruses

Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones that showed inhibition against human coronavirus 229E replication, with one compound demonstrating an EC50 value comparable to known coronavirus inhibitors. This research illustrates the potential of spirocyclic compounds in the development of new antiviral drugs (Apaydın et al., 2019).

Synthetic Approaches to Spiroaminals

Sinibaldi and Canet (2008) reviewed synthetic strategies for constructing spiroaminals, including the 1-oxa-6-azaspiro[4.5]decane ring system. Such compounds are of interest due to their biological activities and the novelty of their structures, providing valuable insight into synthetic organic chemistry (Sinibaldi & Canet, 2008).

Intramolecular SN2' Oxaspirocyclization

Young et al. (2000) demonstrated the use of Amberlyst-15-catalyzed intramolecular SN2' oxaspirocyclizations for preparing various spirocyclic ethers, including 1-oxaspiro[4.5]dec-6-ene derivatives. This method was applied to the synthesis of theaspirane and theaspirone, showcasing the versatility of oxaspirocyclization in synthesizing complex molecular architectures (Young et al., 2000).

Multifunctional Modules for Drug Discovery

Li et al. (2013) synthesized novel thia/oxa-azaspiro[3.4]octanes as multifunctional and structurally diverse modules for drug discovery. This work highlights the importance of spirocycles in the design of new pharmaceuticals (Li et al., 2013).

Mechanism of Action

While the specific mechanism of action for “7-Oxaspiro[4.5]dec-3-en-2-one” is not mentioned in the search results, it is related to spirodiclofen, which acts by interfering with mite development .

Safety and Hazards

The safety information for “7-Oxaspiro[4.5]dec-3-en-2-one” includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Future Directions

The future directions for “7-Oxaspiro[4.5]dec-3-en-2-one” could involve further exploration of its synthesis and potential applications. For instance, a novel series of ether functionalization of spiro-tetronic acid derivatives have been designed and conveniently synthesized . All newly synthesized compounds have been screened for their potential insecticidal activity .

properties

IUPAC Name

7-oxaspiro[4.5]dec-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h2,4H,1,3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECCSXLENZPCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C=C2)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxaspiro[4.5]dec-3-en-2-one

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